NU2058

Description

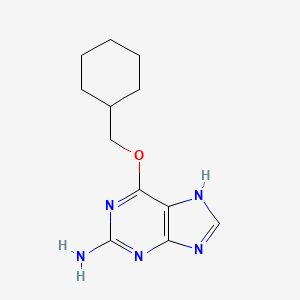

Structure

3D Structure

Properties

IUPAC Name |

6-(cyclohexylmethoxy)-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGXGTJJAOZBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161058-83-9 | |

| Record name | NU 2058 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161058839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Cyclohexylmethoxy)-3H-purin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NU-2058 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/884MN6AR44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of NU2058

This guide provides a comprehensive overview of the core mechanism of action of NU2058 (O6-(Cyclohexylmethyl)guanine), a competitive inhibitor of cyclin-dependent kinases (CDKs). It is intended for an audience with a technical background in molecular biology, pharmacology, and drug development.

Core Mechanism of Action: Competitive Inhibition of CDKs

NU2058 is a potent, guanine-based inhibitor that primarily targets Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[1][2][3]. Its mechanism of action is competitive inhibition with respect to ATP[1]. NU2058 binds to the ATP-binding pocket of these kinases, preventing the binding of ATP and subsequent phosphorylation of target substrates, which are crucial for cell cycle progression[1][4].

The binding orientation of NU2058 within the ATP pocket differs from other purine-based inhibitors like olomoucine (B1683950) and roscovotine[1]. This unique binding mode is a result of a structure-based drug design program aimed at developing more potent and selective CDK inhibitors[1][4]. The interaction involves the formation of hydrogen bonds between NU2058 and the backbone atoms of amino acid residues in the hinge region of the CDK2 active site, specifically with Leu 83 and Glu 81[4][5].

Signaling Pathway of NU2058-mediated CDK Inhibition

The following diagram illustrates the signaling pathway affected by NU2058. Under normal conditions, the Cyclin E/CDK2 and Cyclin A/CDK2 complexes phosphorylate the Retinoblastoma protein (pRb). This phosphorylation event leads to the release of the E2F transcription factor, which then activates the transcription of genes required for the S phase of the cell cycle. By inhibiting CDK2, NU2058 prevents the phosphorylation of pRb, keeping it in its active, hypophosphorylated state. This retains E2F in an inactive complex with pRb, thereby arresting the cell cycle in the G1 phase.

Quantitative Data

The inhibitory activity of NU2058 against various kinases and its effect on cell growth have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Kinase Inhibition Data

| Target | Parameter | Value (μM) | Reference |

| CDK1 | IC50 | 26 | [1][2][3] |

| CDK1 | Ki | 5 | |

| CDK2 | IC50 | 17 | [1][2][3][6] |

| CDK2 | Ki | 12 | [1] |

| DNA topoisomerase II | IC50 | 300 |

Table 2: Cellular Growth Inhibition (GI50)

| Cell Line | Cancer Type | GI50 (μM) | Reference |

| LNCaP | Androgen-sensitive Prostate Cancer | 15 | [7] |

| LNCaP-cdxR | Casodex-resistant Prostate Cancer | ~10-17 | [6][7] |

| PC3 | Androgen-independent Prostate Cancer | 38 | [7] |

| CWR22Rv1 | Androgen-independent Prostate Cancer | 46 | [7] |

| Human Tumor Cells (mean) | Various | 13 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols used to characterize the mechanism of action of NU2058.

Kinase Inhibition Assay (Isolated Enzyme Assay)

This protocol is a generalized representation based on typical kinase assay methodologies.

Objective: To determine the IC50 and Ki values of NU2058 against CDK1 and CDK2.

Materials:

-

Recombinant active CDK1/Cyclin B and CDK2/Cyclin A or E

-

Histone H1 as a substrate

-

[γ-32P]ATP

-

NU2058 at various concentrations

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Scintillation counter

Workflow Diagram:

Procedure:

-

A reaction mixture is prepared containing the kinase, substrate (e.g., Histone H1), and varying concentrations of NU2058 in a kinase reaction buffer.

-

The reaction is initiated by the addition of [γ-32P]ATP.

-

The mixture is incubated for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by spotting the mixture onto phosphocellulose paper.

-

The paper is washed multiple times to remove unincorporated [γ-32P]ATP.

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

IC50 values are determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Ki values are determined from the IC50 values using the Cheng-Prusoff equation, requiring experiments to be performed at different ATP concentrations to confirm the competitive inhibition mechanism.

Cell-Based Assays

Objective: To evaluate the effects of NU2058 on cell proliferation, cell cycle distribution, and protein expression/phosphorylation in cancer cell lines.

Protocols:

-

Cell Growth Inhibition Assay (e.g., Sulforhodamine B Assay):

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with a range of NU2058 concentrations for a specified duration (e.g., 48-72 hours).

-

After treatment, the cells are fixed, and the total protein content is stained with Sulforhodamine B.

-

The absorbance is measured, and the GI50 (the concentration required to inhibit cell growth by 50%) is calculated.

-

-

Cell Cycle Analysis by Flow Cytometry:

-

Cells are treated with NU2058 for a defined period (e.g., 24 hours).

-

Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).

-

The DNA content of individual cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is indicative of CDK2 inhibition.

-

-

Western Blotting for Protein Analysis:

-

Cells are treated with NU2058.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for proteins of interest (e.g., phospho-pRb, total pRb, p27Kip1, CDK2) and then with secondary antibodies.

-

Protein bands are visualized and quantified to assess changes in protein levels and phosphorylation status. In LNCaP cells, treatment with NU2058 leads to an increase in p27 levels and a decrease in pRb phosphorylation[6][7].

-

CDK-Independent Mechanisms of Action

While the primary mechanism of action of NU2058 is through CDK inhibition, some of its effects, particularly in combination with other anticancer agents, appear to be independent of this activity[3][6].

-

Potentiation of Cytotoxicity: NU2058 has been shown to potentiate the cytotoxicity of the DNA-damaging agent melphalan[6].

-

Alteration of Drug Transport: Studies have indicated that NU2058 can alter the transport of cisplatin, leading to an increase in platinum-DNA adducts and sensitizing cells to cisplatin-induced DNA damage[6]. The precise mechanism for this effect is not fully elucidated but is independent of CDK2 inhibition[3][6].

Logical Relationship Diagram for CDK-Independent Effects

Structure and Clinical Development

NU2058, with the chemical name O6-(Cyclohexylmethyl)guanine, served as a lead compound in the development of more potent and selective CDK inhibitors, such as NU6102[1][8]. While NU2058 itself has been a valuable research tool, the focus in clinical development has shifted towards its more potent derivatives and other CDK inhibitors[8][9]. As of late 2025, there are no active clinical trials specifically for NU2058 listed on major clinical trial registries. The broader class of CDK inhibitors, however, remains an active area of investigation in oncology[9].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Therapeutic potential of CDK inhibitor NU2058 in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Mechanisms of NU2058: A Technical Guide

For Immediate Release

[City, State] – December 15, 2025 – In a comprehensive technical guide released today, new insights into the cellular targets and mechanisms of the investigational compound NU2058 are detailed for the scientific community. This document provides researchers, scientists, and drug development professionals with a consolidated resource on the dual-targeting capabilities of NU2058, initially identified as a cyclin-dependent kinase (CDK) inhibitor and more recently as a modulator of the Wnt/β-catenin signaling pathway through its interaction with Ran-binding protein 3 (RanBP3).

This in-depth guide summarizes key quantitative data, provides detailed experimental methodologies for pivotal assays, and presents visual representations of the compound's signaling pathways and associated experimental workflows.

Core Cellular Targets: From CDKs to Wnt Signaling

NU2058, chemically known as O6-(Cyclohexylmethyl)guanine, was first characterized as a competitive inhibitor of cyclin-dependent kinases, primarily targeting CDK1 and CDK2, crucial regulators of the cell cycle. Subsequent research, however, has unveiled a novel and potentially more significant cellular target: Ran-binding protein 3 (RanBP3). This discovery has broadened the understanding of NU2058's anti-cancer activity, implicating it in the modulation of the Wnt/β-catenin signaling cascade, a pathway frequently dysregulated in various cancers.

Quantitative Data Summary

The biological activity of NU2058 has been quantified through various in vitro studies. The following tables summarize the key inhibitory concentrations (IC50), binding affinities (Ki), and growth inhibition (GI50) values, as well as its efficacy in potentiating the effects of other cytotoxic agents.

Table 1: Inhibitory Activity of NU2058 against Cyclin-Dependent Kinases

| Target | Parameter | Value (µM) | Reference |

| CDK1 | IC50 | 26 | |

| CDK2 | IC50 | 17 | |

| CDK1 | Ki | 5 | |

| CDK2 | Ki | 12 |

Table 2: Growth Inhibitory Activity of NU2058 in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| LNCaP | Androgen-Sensitive Prostate Cancer | 15 | |

| PC3 | Androgen-Independent Prostate Cancer | 38 | |

| CWR22Rv1 | Androgen-Independent Prostate Cancer | 46 | |

| Various Human Tumor Cells | - | Mean GI50 = 13 |

Table 3: Potentiation of Cytotoxicity by NU2058

| Co-administered Drug | Parameter | Value | Cell Line | Reference |

| Cisplatin | Dose Modification Factor (DMF) | 3.1 | SQ20b (Head and Neck) | |

| Melphalan | Dose Modification Factor (DMF) | 2.3 | - | |

| Monohydroxymelphalan | Dose Modification Factor (DMF) | 1.7 | - | |

| Cisplatin | Increase in Intracellular Platinum | 1.5-fold | SQ20b (Head and Neck) | |

| Cisplatin | Increase in Platinum-DNA Adducts | 2-fold | SQ20b (Head and Neck) |

Signaling Pathways and Mechanisms of Action

NU2058 exerts its cellular effects through at least two distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

CDK Inhibition Pathway

As a competitive inhibitor of CDK1 and CDK2, NU2058 blocks the phosphorylation of key substrates, leading to cell cycle arrest. A primary downstream target is the Retinoblastoma protein (pRb). Inhibition of CDK2 by NU2058 prevents the hyperphosphorylation of pRb, keeping it in its active, hypophosphorylated state. Active pRb remains bound to the E2F transcription factor, thereby repressing the transcription of genes required for S-phase entry and leading to a G1 phase cell cycle arrest. Furthermore, treatment with NU2058 has been shown to increase the levels of the CDK inhibitor p27.

RanBP3 and Wnt/β-catenin Signaling Pathway

A more recently discovered mechanism involves the direct binding of NU2058 to RanBP3. This interaction enhances the association between RanBP3 and β-catenin, a key effector of the Wnt signaling pathway. The increased interaction facilitates the nuclear export of β-catenin, thereby reducing its nuclear accumulation. Consequently, the transcription of Wnt target genes, such as c-Myc and cyclin D1, is inhibited, leading to the induction of cell senescence.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on NU2058.

In Vitro Kinase Assay (CDK1/CDK2 Inhibition)

This assay quantifies the inhibitory effect of NU2058 on the kinase activity of CDK1 and CDK2.

Workflow:

NU2058: A Technical Guide to its Cyclin-Dependent Kinase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU2058, chemically identified as O6-(Cyclohexylmethyl)guanine, is a synthetic purine (B94841) analog that has garnered significant interest in cancer research due to its inhibitory activity against key cell cycle regulators, Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] This technical guide provides a comprehensive overview of the inhibitory profile of NU2058, detailing its mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its characterization. The document is intended to serve as a resource for researchers and professionals involved in oncology drug discovery and development, offering insights into the therapeutic potential and biochemical properties of this CDK inhibitor.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of many human cancers, making these enzymes attractive targets for therapeutic intervention. NU2058 emerged from a structure-based drug discovery program aimed at developing potent and selective CDK inhibitors.[1] It is a guanine-based compound that acts as a competitive inhibitor of ATP at the kinase active site.[1] This document will delve into the specifics of its inhibitory action on CDK1 and CDK2, two critical kinases that govern the G1/S and G2/M transitions of the cell cycle, respectively.

Quantitative Inhibitory Activity

The inhibitory potency of NU2058 against CDK1 and CDK2 has been quantified through various in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters that define its efficacy.

| Target Kinase | IC50 (μM) | Ki (μM) | Assay Conditions |

| CDK1 | 26 | 5 | Isolated enzyme assay |

| CDK2 | 17 | 12 | Isolated enzyme assay |

Table 1: Summary of NU2058 Inhibitory Activity against CDK1 and CDK2. Data compiled from multiple sources.[1][2][3][4]

Mechanism of Action and Signaling Pathway

NU2058 exerts its biological effects by competitively binding to the ATP-binding pocket of CDK1 and CDK2.[1] This prevents the phosphorylation of key substrates, leading to cell cycle arrest. In cancer cells, this inhibition can trigger apoptosis. The primary signaling pathway affected by NU2058 is the CDK-mediated regulation of the cell cycle.

As depicted in Figure 1, CDK2, in complex with Cyclin E, phosphorylates the retinoblastoma protein (pRb). This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. By inhibiting CDK2, NU2058 prevents pRb phosphorylation, leading to a G1 cell cycle arrest.[2][3] Similarly, the inhibition of CDK1, which partners with Cyclin B to drive the G2/M transition, results in a G2/M block.

Experimental Protocols

The determination of the inhibitory activity of NU2058 relies on robust in vitro kinase assays. While specific, detailed protocols are often proprietary, a general methodology can be outlined.

In Vitro Kinase Assay for IC50 Determination

This assay measures the ability of NU2058 to inhibit the phosphorylation of a substrate by a specific CDK/cyclin complex.

Materials:

-

Recombinant human CDK1/Cyclin B and CDK2/Cyclin E complexes

-

Histone H1 (as a generic substrate)

-

NU2058 (dissolved in DMSO)

-

[γ-³²P]ATP or unlabeled ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Filter paper or membrane for capturing the phosphorylated substrate

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

-

Add varying concentrations of NU2058 to the reaction mixture. A DMSO control (0 µM NU2058) is included.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection).

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

-

Terminate the reaction by adding the stop solution.

-

Spot the reaction mixture onto filter paper.

-

Wash the filter paper to remove unincorporated ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.

-

Plot the percentage of kinase activity against the logarithm of the NU2058 concentration.

-

Determine the IC50 value, the concentration of NU2058 that inhibits 50% of the kinase activity, by fitting the data to a sigmoidal dose-response curve.

Cellular Effects and Therapeutic Potential

In cellular contexts, NU2058 has been shown to induce a G1 phase cell cycle arrest in various cancer cell lines, including those derived from prostate cancer.[2][3] This effect is consistent with its inhibition of CDK2. The growth inhibitory effects of NU2058 in cell-based assays have been reported with a mean GI50 (the concentration required to inhibit cell growth by 50%) of 13 μM in a panel of human tumor cells.

While NU2058 itself has served as a valuable research tool and a lead compound, its relatively modest potency has driven the development of more potent analogs.[1] Nevertheless, the study of NU2058 has provided crucial insights into the structural requirements for CDK inhibition and has laid the groundwork for the design of next-generation CDK inhibitors with improved pharmacological properties.

Conclusion

NU2058 is a well-characterized, competitive inhibitor of CDK1 and CDK2. Its ability to arrest the cell cycle underscores the therapeutic potential of targeting these kinases in oncology. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug developers working in the field of CDK inhibition. Further exploration of the structure-activity relationships of NU2058 and its analogs will continue to be a valuable endeavor in the quest for more effective cancer therapies.

References

O⁶-(Cyclohexylmethyl)guanine and the Landscape of AGT Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O⁶-alkylguanine-DNA alkyltransferase (AGT) is a critical DNA repair protein that confers resistance to a major class of chemotherapeutic alkylating agents. The development of AGT inhibitors is a key strategy to overcome this resistance and enhance the efficacy of cancer therapies. While O⁶-benzylguanine (O⁶-BG) has been the focal point of research and clinical investigation in this area, the broader class of O⁶-alkylguanine derivatives continues to be of significant interest. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of these inhibitors, with a primary focus on the extensively characterized O⁶-benzylguanine. It also situates O⁶-(Cyclohexylmethyl)guanine (NU2058), a notable cyclin-dependent kinase (CDK) inhibitor, within this context, examining its known biological activities and the more limited data regarding its role as an AGT inhibitor. This document serves as a comprehensive resource, detailing quantitative data, experimental protocols, and the intricate signaling pathways involved.

Discovery and Development of O⁶-Alkylguanine Derivatives as AGT Inhibitors

The discovery of O⁶-alkylguanine derivatives as inhibitors of O⁶-alkylguanine-DNA alkyltransferase (AGT) stemmed from the need to overcome tumor cell resistance to alkylating chemotherapy drugs. The primary mechanism of resistance to agents like temozolomide (B1682018) and carmustine (B1668450) is the removal of cytotoxic O⁶-alkylguanine adducts from DNA by the AGT protein.[1]

O⁶-Benzylguanine (O⁶-BG): The Prototypical AGT Inactivator

O⁶-Benzylguanine was identified as a potent, irreversible inactivator of AGT.[2] It acts as a pseudosubstrate, transferring its benzyl (B1604629) group to the active site cysteine residue of AGT, thereby rendering the enzyme inactive.[2] This "suicide" inhibition mechanism depletes the cell's capacity to repair O⁶-alkylguanine lesions, sensitizing it to the cytotoxic effects of alkylating agents.[3] The development of O⁶-BG has paved the way for numerous preclinical and clinical studies investigating its potential to enhance the efficacy of chemotherapy for various cancers, particularly glioblastoma.[1]

Structure-Activity Relationship (SAR) Studies

Following the discovery of O⁶-BG, extensive structure-activity relationship (SAR) studies were conducted to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. These studies explored modifications at various positions of the guanine (B1146940) ring and the benzyl group. For instance, substitutions on the benzyl ring and alterations of the alkyl chain have been investigated to modulate the inhibitor's interaction with the AGT active site.[4] Prodrug strategies have also been developed to achieve tumor-specific activation of AGT inhibitors, for example, by exploiting the hypoxic environment of tumors.[5][6][7]

O⁶-(Cyclohexylmethyl)guanine (NU2058): A Potent CDK Inhibitor with Secondary AGT Activity

O⁶-(Cyclohexylmethyl)guanine, also known as NU2058, was primarily developed as a competitive inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2. While its discovery was driven by a structure-based drug design program aimed at identifying potent CDK inhibitors, its structural similarity to O⁶-benzylguanine suggests a potential for AGT inhibition. Limited data indicates that O⁶-(Cyclohexylmethyl)guanine can reduce AGT activity in cell extracts, though it is significantly less potent in this regard compared to its primary CDK inhibitory function.

Quantitative Data: In Vitro Efficacy of O⁶-Alkylguanine Derivatives

The following tables summarize key quantitative data for O⁶-benzylguanine and its derivatives as AGT inhibitors, as well as the CDK inhibitory activity of O⁶-(Cyclohexylmethyl)guanine (NU2058).

Table 1: AGT Inhibition by O⁶-Benzylguanine and Derivatives

| Compound | Assay System | IC₅₀ | Reference |

| O⁶-Benzylguanine | HT-29 cell-free extracts | 50 µg (at 48 hours) | [8] |

| O⁶-Benzylguanine | Intact HL-60 cells (2h exposure) | 0.039 µM | [9] |

| O⁶-[(3-aminomethyl)benzyl]guanine | Intact HL-60 cells (2h exposure) | 0.009 µM | [9] |

| N-(3-(((2-amino-9H-purin-6-yl)oxy)methyl)benzyl)acetamide | Intact HL-60 cells (2h exposure) | 0.086 µM | [9] |

| 6-((3-((dimethylamino)methyl)benzyl)oxy)-9H-purin-2-amine | Intact HL-60 cells (2h exposure) | 0.025 µM | [9] |

Table 2: CDK Inhibition by O⁶-(Cyclohexylmethyl)guanine (NU2058)

| Kinase | IC₅₀ | Reference |

| CDK1 | 26 µM | Not specified in snippets |

| CDK2 | 17 µM | Not specified in snippets |

Signaling Pathways

The inhibition of AGT by O⁶-alkylguanine derivatives has profound effects on DNA repair and cell death signaling pathways, particularly in the context of combination therapy with alkylating agents.

AGT-Mediated DNA Repair and Its Inhibition

The primary role of AGT is to directly reverse the formation of O⁶-alkylguanine adducts in DNA, a lesion that is highly mutagenic and cytotoxic.

References

- 1. O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inactivation of O6-alkylguanine-DNA alkyltransferase by 8-substituted O6-benzylguanine analogs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypoxia-selective O6-Alkylguanine-DNA Alkyltransferase Inhibitors: Design, Synthesis and Evaluation of 6-(Benzyloxy)-2-(aryldiazenyl)-9H-purines as Prodrugs of O6-Benzylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Nitrobenzyloxycarbonyl Derivatives of O6-Benzylguanine as Hypoxia-Activated Prodrug Inhibitors of O6-Alkylguanine-DNA Alkyltransferase (AGT) which Produces Resistance to Agents Targeting the O-6 Position of DNA Guanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. rcsb.org [rcsb.org]

- 9. Hypoxia-selective O6-alkylguanine-DNA alkyltransferase inhibitors: design, synthesis, and evaluation of 6-(benzyloxy)-2-(aryldiazenyl)-9H-purines as prodrugs of O6-benzylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

NU2058 as a chemical probe for cell cycle research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NU2058, a purine-based, competitive inhibitor of cyclin-dependent kinases (CDKs), and its application as a chemical probe in cell cycle research. This document details its mechanism of action, inhibitory activity, and its effects on cellular processes, supported by structured data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction to NU2058

NU2058, chemically known as O6-(Cyclohexylmethyl)guanine, is a potent inhibitor of CDK2 and CDK1, key regulators of the cell cycle.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of these kinases.[3] Its ability to induce cell cycle arrest, primarily at the G1 phase, makes it a valuable tool for studying the mechanisms of cell cycle progression and for investigating the therapeutic potential of CDK inhibition in cancer.[4][5] While initially developed as a CDK2 inhibitor, some of its effects, such as the potentiation of cisplatin (B142131) cytotoxicity, appear to be independent of CDK2 inhibition.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and cellular activities of NU2058.

Table 1: In Vitro Kinase Inhibitory Activity of NU2058

| Target | Assay Type | Value (μM) | Reference |

| CDK1 | Ki | 5 | |

| CDK1 | IC50 | 26 | [1][2] |

| CDK2 | Ki | 12 | [3] |

| CDK2 | IC50 | 17 | [1][4] |

| DNA Topoisomerase II | IC50 | 300 |

Table 2: Cellular Activity of NU2058

| Cell Line | Cancer Type | Assay | Value (μM) | Reference |

| Various Human Tumor Cells | - | GI50 (mean) | 13 | |

| LNCaP | Prostate | GI50 | 15 | [5] |

| LNCaP-cdxR | Prostate | GI50 | 10-17 | [5] |

| PC3 | Prostate | GI50 | 38 | [5] |

| CWR22Rv1 | Prostate | GI50 | 46 | [5] |

Mechanism of Action and Signaling Pathway

NU2058 primarily exerts its effect on the cell cycle through the inhibition of CDK2. In the G1 phase of the cell cycle, the formation of the Cyclin E/CDK2 complex is a critical step for the transition into the S phase. This complex phosphorylates the Retinoblastoma protein (pRb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication. By inhibiting CDK2, NU2058 prevents the phosphorylation of pRb, keeping it bound to E2F and thereby arresting the cell cycle in the G1 phase.[4][5] This inhibition is also associated with an increase in the levels of the CDK inhibitor p27.[4][5]

NU2058 inhibits the Cyclin E/CDK2 complex, preventing pRb phosphorylation and G1/S transition.

Experimental Protocols

In Vitro CDK2 Kinase Inhibition Assay (Luminescence-based)

This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant CDK2/Cyclin A2 enzyme

-

Kinase substrate (e.g., Histone H1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)

-

NU2058 (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit

-

96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Prepare a serial dilution of NU2058 in DMSO. Further dilute in kinase buffer.

-

Add the diluted NU2058 or vehicle (DMSO) control to the wells of the assay plate.

-

Add the CDK2/Cyclin A2 enzyme and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Generate a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each NU2058 concentration relative to the vehicle control and determine the IC50 value.

Workflow for a luminescence-based in vitro kinase inhibition assay.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

-

Cells cultured in appropriate medium

-

NU2058

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of NU2058 or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Harvest cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 15-30 minutes in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Analyze the DNA content histograms using appropriate software to determine the percentage of cells in G1, S, and G2/M phases.

Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Western Blotting for pRb and p27

This protocol is for detecting changes in the levels and phosphorylation status of proteins involved in cell cycle regulation.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pRb, anti-phospho-pRb, anti-p27, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Prepare cell lysates by incubating cell pellets in lysis buffer on ice, followed by centrifugation to pellet cell debris.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE by loading equal amounts of protein per lane.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands by adding ECL substrate and capturing the signal with an imaging system.

-

Quantify band intensities and normalize to the loading control.

Logical Relationship of NU2058-Induced G1 Arrest

The following diagram illustrates the logical sequence of events following the treatment of cells with NU2058, leading to G1 phase cell cycle arrest.

Logical flow of events from NU2058 treatment to G1 cell cycle arrest.

Conclusion

NU2058 serves as a valuable chemical probe for dissecting the roles of CDK1 and CDK2 in cell cycle control. Its ability to induce a robust G1 arrest provides a reliable method for synchronizing cell populations and for studying the molecular events governing the G1/S transition. While its off-target effects, particularly in the context of DNA damage response, should be considered, its well-characterized primary mechanism of action makes it an essential tool for researchers in cell biology and oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. wp.uthscsa.edu [wp.uthscsa.edu]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. The kinase inhibitor O6-cyclohexylmethylguanine (NU2058) potentiates the cytotoxicity of cisplatin by mechanisms that are independent of its effect upon CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biological Function of NU2058 in Cancer Cells: A Technical Guide

Abstract

NU2058, identified as O(6)-cyclohexylmethylguanine, is a competitive, guanine-based inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2] Its activity has demonstrated significant anti-cancer potential across various cancer cell lines, including breast and prostate cancer.[2][3] This technical guide provides an in-depth analysis of the biological functions of NU2058 in cancer cells, detailing its mechanism of action, effects on cellular processes, and its synergistic potential with other cytotoxic agents. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Mechanism of Action

NU2058 primarily functions as a competitive inhibitor of CDK1 and CDK2, with respect to ATP.[1] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream targets, which are crucial for cell cycle progression.[1] Notably, its orientation within the ATP binding pocket differs from other purine-based inhibitors like olomoucine (B1683950) and roscovotine.[1] While initially developed as a CDK2 inhibitor, some of its effects, particularly in potentiating the cytotoxicity of DNA-damaging agents, appear to be independent of CDK2 inhibition.[4][5][6]

Quantitative Data Summary

The inhibitory effects of NU2058 have been quantified across various assays and cell lines. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Potency of NU2058

| Target | Assay Type | IC50 Value | Ki Value | Reference |

| CDK1 | Cell-free | 26 µM | 5 µM | [1][2][4] |

| CDK2 | Cell-free | 17 µM | 12 µM | [1][2][4] |

| DNA Topoisomerase II | ATPase activity | 300 µM | - |

Table 2: Growth Inhibitory Activity of NU2058 in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 Value | Reference |

| MCF7 | Tamoxifen-sensitive Breast Cancer | 27 ± 3 µM | [3] |

| MCF7/LCC9 | Tamoxifen-resistant Breast Cancer | 34 ± 10 µM | [3] |

| LNCaP | Androgen-sensitive Prostate Cancer | 15 µM | [2] |

| LNCaP-cdxR | Casodex-resistant Prostate Cancer | - | [2] |

| PC3 | Androgen-independent Prostate Cancer | 38 µM | [2] |

| CWR22Rv1 | Androgen-independent Prostate Cancer | 46 µM | [2] |

| Various Human Tumor Cells | - | Mean GI50 = 13 µM |

Table 3: Synergistic Effects of NU2058 with Cytotoxic Agents in SQ20b Head and Neck Cancer Cells

| Agent | Effect | Dose Modification Factor (DMF) | Reference |

| Cisplatin (B142131) | Increased cytotoxicity | 3.1 | [5][6] |

| Melphalan | Increased cytotoxicity | 2.3 | [4][5][6] |

| Monohydroxymelphalan | Increased cytotoxicity | 1.7 | [5][6] |

Effects on Cellular Signaling and Processes

Cell Cycle Arrest

A primary consequence of CDK1 and CDK2 inhibition by NU2058 is the induction of cell cycle arrest, predominantly in the G1 phase.[4] This is achieved through the modulation of key cell cycle regulatory proteins. In LNCaP prostate cancer cells, NU2058 treatment leads to a concentration-dependent increase in the levels of the CDK inhibitor p27, without a significant effect on p21 levels.[2][4] This increase in p27 contributes to the inhibition of CDK2 activity, leading to reduced phosphorylation of the retinoblastoma protein (pRb).[2][4] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing a G1 arrest.[3] In breast cancer cell lines (MCF7 and MCF7/LCC9), NU2058 also causes an increase in both G1 and G2 phases with a concomitant reduction in the S phase fraction.[3]

Potentiation of Cytotoxicity

NU2058 has been shown to potentiate the cytotoxic effects of DNA-damaging agents like cisplatin and melphalan.[4][5][6] In human head and neck cancer cells (SQ20b), NU2058 treatment led to a 1.5-fold increase in total intracellular platinum levels and a twofold increase in platinum-DNA adduct levels when co-administered with cisplatin.[5][6] This suggests that NU2058 may alter the transport of cisplatin, leading to increased accumulation and DNA damage.[5][6] Interestingly, this potentiation of cytotoxicity appears to be independent of its CDK2 inhibitory activity, as other potent CDK2 inhibitors did not exhibit the same synergistic effect.[5][6]

Experimental Protocols

Cell Viability and Growth Inhibition Assay (SRB Assay)

This protocol is based on the methodology used to determine the GI50 values in breast cancer cell lines.[3]

Objective: To measure the growth inhibitory effect of NU2058 on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF7, MCF7/LCC9)

-

Complete growth medium

-

NU2058 stock solution

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

10% Trichloroacetic acid (TCA), cold

-

10 mM Tris base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of NU2058 for 6 days. Include a vehicle control (e.g., DMSO).

-

After the treatment period, fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 10 minutes at room temperature.

-

Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of growth inhibition relative to the vehicle-treated control and determine the GI50 value (the concentration that inhibits cell growth by 50%).

Clonogenic Assay

This protocol is based on the methodology to assess the potentiation of cisplatin cytotoxicity by NU2058.[4][5][6]

Objective: To determine the long-term survival of cancer cells after treatment with NU2058 and/or other cytotoxic agents.

Materials:

-

Cancer cell line (e.g., SQ20b)

-

Complete growth medium

-

NU2058

-

Cisplatin

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

6-well plates and 100 mm Petri dishes

-

Carnoy's reagent (75% methanol, 25% acetic acid)

-

Crystal violet solution (0.4% w/v in water)

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with 100 µM NU2058 for 2 hours.

-

Add cisplatin to the media (still containing NU2058) and incubate for an additional 2 hours.

-

Wash the cells twice with PBS and trypsinize them.

-

Replate the cells at various densities (e.g., 300-50,000 cells per plate) in 100 mm Petri dishes.

-

Incubate the plates for approximately 12 days, or until colonies are visible.

-

Remove the medium, fix the colonies with Carnoy's reagent, and then stain with crystal violet solution.

-

Count the number of colonies (typically >50 cells) to determine the surviving fraction for each treatment condition.

-

Calculate the Dose Modification Factor (DMF) to quantify the potentiation effect.

Conclusion

NU2058 is a multifaceted CDK inhibitor with significant anti-proliferative effects in a range of cancer cell lines. Its ability to induce G1 cell cycle arrest through the p27-CDK2-pRb pathway underscores its potential as a direct anti-cancer agent. Furthermore, its capacity to potentiate the cytotoxicity of conventional chemotherapeutics like cisplatin, through a mechanism that may be independent of CDK2 inhibition, opens avenues for combination therapies. The data and protocols presented in this guide provide a comprehensive overview for researchers aiming to further investigate and harness the therapeutic potential of NU2058 in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Therapeutic potential of CDK inhibitor NU2058 in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The kinase inhibitor O6-cyclohexylmethylguanine (NU2058) potentiates the cytotoxicity of cisplatin by mechanisms that are independent of its effect upon CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of NU2058, a Cyclin-Dependent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of NU2058, a competitive inhibitor of cyclin-dependent kinases (CDKs). NU2058, chemically known as O6-(Cyclohexylmethyl)guanine, has served as a lead compound in the development of more potent and selective CDK inhibitors for potential therapeutic applications, particularly in oncology.[1][2] This document details the quantitative inhibitory data of NU2058 and its key analogs, outlines the experimental protocols for the cited biological assays, and visualizes the relevant signaling pathways and experimental workflows.

Core Compound and Mechanism of Action

NU2058 is a guanine-based compound that competitively inhibits CDK1 and CDK2 by binding to the ATP pocket of the enzymes.[1] Its inhibitory action leads to cell cycle arrest, primarily at the G1 phase, and it has been shown to modulate the levels of key cell cycle regulatory proteins such as p27 and affect the phosphorylation status of the retinoblastoma protein (pRb).[3][4] While initially identified as a CDK2 inhibitor, some of its cytotoxic effects have been observed to be independent of CDK2 inhibition.[3][5]

Structure-Activity Relationship (SAR) Studies

The development of NU2058 analogs has been guided by iterative structure-based design, leading to the identification of compounds with significantly enhanced potency. The core SAR observations revolve around substitutions at the N2 and C8 positions of the purine (B94841) ring.

Table 1: Inhibitory Activity of NU2058 and N2-Substituted Analogs against CDKs

| Compound | N2-Substituent | CDK1 IC50 (µM) | CDK2 IC50 (µM) | CDK1 Ki (µM) | CDK2 Ki (µM) |

| NU2058 | -H | 26 | 17 | 5 | 12 |

| NU6094 | anilino | ~1 | 1 | - | - |

| NU6086 | 3'-chloroanilino | ~1 | ~1 | - | - |

| NU6102 | 4'-sulfamoylanilino | 0.25 | 0.005 | - | - |

Data compiled from multiple sources.[1][6][7]

Table 2: Growth Inhibitory Activity of NU2058 in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| LNCaP | Prostate Cancer | 15 |

| LNCaP-cdxR | Prostate Cancer (Casodex-resistant) | ~10-17 |

| PC3 | Prostate Cancer | 38 |

| CWR22Rv1 | Prostate Cancer | 46 |

| HT-29 | Colon Cancer | - |

| MCF7 | Breast Cancer | - |

GI50 is the concentration required to inhibit cell growth by 50%. Data from various sources.[1][4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are protocols for key experiments cited in the evaluation of NU2058 and its analogs.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Setup: Prepare a reaction mixture containing the purified CDK/cyclin complex (e.g., CDK1/Cyclin B or CDK2/Cyclin A), a histone H1 substrate, and the test compound at various concentrations in a suitable kinase buffer.

-

Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period, typically 10-30 minutes.

-

Termination: Stop the reaction by adding an equal volume of 30% acetic acid.

-

Quantification: Spot a portion of the reaction mixture onto P30 phosphocellulose paper, wash with phosphoric acid to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (GI50) Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

-

Cell Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and allow them to attach overnight.

-

Compound Treatment: The following day, treat the cells with a range of concentrations of the test compound.

-

Incubation: Incubate the cells for a specified period, typically 48-72 hours.

-

Cell Viability Measurement: Assess cell viability using a suitable method, such as the sulforhodamine B (SRB) assay or MTT assay. For the SRB assay:

-

Fix the cells with trichloroacetic acid.

-

Stain with SRB dye.

-

Wash and solubilize the bound dye.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: Determine the GI50 value, the concentration of the compound that causes a 50% reduction in cell growth compared to untreated controls.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the test compound for a desired duration. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells can be stored at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

Data Analysis: Deconvolute the resulting DNA content histograms using appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the signaling pathway affected by NU2058, a logical workflow for its structure-based drug design, and a typical experimental workflow for evaluating its cellular effects.

Caption: Signaling pathway of CDK2 inhibition by NU2058.

Caption: Iterative workflow for the structure-based design of NU2058 analogs.

Caption: Experimental workflow for evaluating the cellular effects of NU2058.

References

- 1. researchgate.net [researchgate.net]

- 2. N2-substituted O6-cyclohexylmethylguanine derivatives: potent inhibitors of cyclin-dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. selleckchem.com [selleckchem.com]

- 5. eprints.ncl.ac.uk [eprints.ncl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

NU2058: A Modulator of the DNA Damage Response - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU2058, initially identified as a competitive inhibitor of cyclin-dependent kinases (CDKs), has emerged as a significant small molecule in the study of DNA damage response (DDR). This technical guide provides a comprehensive overview of NU2058, detailing its mechanism of action, its role in sensitizing cancer cells to DNA damaging agents, and the experimental protocols used to characterize its activity. Quantitative data are presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized through detailed diagrams. While its CDK-inhibitory properties are well-documented, a compelling body of evidence, explored herein, demonstrates that its potentiation of certain chemotherapeutics occurs through mechanisms independent of CDK2 inhibition. This document serves as a core resource for researchers investigating novel therapeutic strategies involving the DNA damage response.

Core Mechanism of Action: CDK Inhibition

NU2058, chemically known as O6-(Cyclohexylmethyl)guanine, is a purine-based, ATP-competitive inhibitor of CDK2 and CDK1.[1] Its binding to the ATP pocket of these kinases prevents the phosphorylation of key substrates, leading to downstream cellular effects, most notably cell cycle arrest.[1][2] In prostate cancer cell lines, for example, inhibition of CDK2 by NU2058 leads to reduced phosphorylation of the Retinoblastoma protein (pRb), an increase in the CDK inhibitor p27, and a subsequent arrest in the G1 phase of the cell cycle.[2][3]

The primary pathway affected by NU2058's CDK inhibitory function involves the regulation of the G1/S cell cycle checkpoint. By inhibiting CDK2, NU2058 prevents the hyper-phosphorylation of pRb, which in its hypophosphorylated state remains bound to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes required for S-phase entry, thus inducing G1 arrest.

Caption: NU2058 inhibits the CDK2/Cyclin E complex, preventing pRb phosphorylation and G1/S transition.

Role in DNA Damage Response: Chemopotentiation

A critical function of NU2058 lies in its ability to potentiate the cytotoxicity of specific DNA alkylating agents, notably cisplatin (B142131) and melphalan.[4][5] This effect, however, has been demonstrated to be independent of its CDK2 inhibitory activity.[2][4][6] Studies have shown that other CDK2 inhibitors with similar or even vastly superior potency do not replicate this sensitizing effect.[4]

The mechanism of this potentiation involves the modulation of drug transport. In the presence of NU2058, cells exhibit increased intracellular accumulation of platinum from cisplatin, leading to a higher level of platinum-DNA adducts.[2][4] This increase in DNA damage, coupled with sensitization to the adducts formed, results in a significant enhancement of cytotoxicity.[4] NU2058 does not, however, potentiate the effects of the methylating agent temozolomide (B1682018) or ionizing radiation.[2][4][5]

Caption: NU2058 enhances cisplatin cytotoxicity by increasing drug uptake and DNA adduct formation.

Quantitative Data Summary

The inhibitory and anti-proliferative activities of NU2058 have been quantified across various assays and cell lines. The following tables summarize the key reported values.

Table 1: Kinase Inhibition Profile

| Target | Parameter | Value (µM) | Reference |

| CDK2 | IC₅₀ | 17 | [1][2][3][4] |

| CDK1 | IC₅₀ | 26 | [1][3] |

| CDK2 | Kᵢ | 12 | [1][7] |

| CDK1 | Kᵢ | 5 | [7] |

| DNA Topoisomerase II | IC₅₀ | 300 | [7] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Table 2: Cellular Growth Inhibition (GI₅₀)

| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

| LNCaP | Androgen-Sensitive Prostate | 15 | [3] |

| LNCaP-cdxR | Androgen-Independent Prostate | 10-17 | [3] |

| PC3 | Androgen-Independent Prostate | 38 | [3] |

| CWR22Rv1 | Androgen-Independent Prostate | 46 | [3] |

| Human Tumor Cells (Mean) | Various | 13 | [7] |

GI₅₀: The concentration required to inhibit cell growth by 50%.

Table 3: Chemopotentiation Dose Modification Factor (DMF)

| Sensitizing Agent | Potentiated Drug | DMF | Reference |

| NU2058 | Cisplatin | 3.1 | [4] |

| NU2058 | Melphalan | 2.3 | [2][4] |

| NU2058 | Monohydroxymelphalan | 1.7 | [2][5] |

DMF: The factor by which the dose of the cytotoxic drug can be reduced to obtain the same effect in the presence of the sensitizing agent.

Experimental Protocols

The following section details the methodology for a key assay used to determine the cytotoxic potentiation of DNA damaging agents by NU2058.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with cytotoxic agents, providing a measure of cell reproductive viability.

Materials:

-

Human cancer cell line (e.g., SQ20b head and neck cancer cells)[4]

-

Complete growth medium (e.g., DMEM/F12)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

NU2058 (stock solution in DMSO)

-

Cytotoxic drug (e.g., Cisplatin)

-

6-well plates and 100 mm Petri dishes

-

Carnoy's reagent (75% v/v methanol, 25% v/v acetic acid)

-

Crystal Violet staining solution (0.4% w/v in water)

Procedure:

-

Cell Seeding: Seed cells into 6-well plates at a density of 350,000 cells/well and allow them to attach overnight.[2]

-

Pre-treatment: Replace the growth medium with fresh medium containing 100 µM NU2058 or vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.[2][4]

-

Co-treatment: Add the cytotoxic drug (e.g., Cisplatin) at various concentrations to the wells already containing NU2058. Incubate for a further 2 hours.[2][4]

-

For radiation experiments: After the initial 2-hour NU2058 incubation, irradiate the cells, then incubate for a further 2 hours (total 4-hour drug exposure).[2]

-

-

Wash and Replate: After treatment, wash the cells twice with PBS.[2]

-

Trypsinization: Detach the cells using Trypsin-EDTA and resuspend them in fresh medium.

-

Cell Counting: Perform a cell count to determine the number of viable cells.

-

Replating for Colony Formation: Replate the cells into 100 mm Petri dishes at various densities (e.g., 300-50,000 cells per plate) to ensure a countable number of colonies will form.[2]

-

Incubation: Incubate the dishes for approximately 12 days, or until visible colonies are formed.[2]

-

Fixing and Staining: Remove the medium and fix the colonies with Carnoy's reagent. After fixation, stain the colonies with Crystal Violet solution.[2]

-

Colony Counting: Wash the plates with water, allow them to air dry, and count the colonies (typically defined as containing >50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control and plot survival curves to determine the dose modification factor.

Caption: Workflow for a clonogenic survival assay to measure NU2058-mediated chemosensitization.

Conclusion

NU2058 is a multifaceted compound with distinct biological activities. As a CDK1/2 inhibitor, it effectively induces G1 cell cycle arrest. More significantly for the field of DNA damage response, it acts as a potent sensitizer (B1316253) to platinum-based chemotherapy and melphalan. This activity is confirmed to be independent of its effects on CDK2, pointing to a novel mechanism likely involving the modulation of cellular drug transport pathways. The detailed data and protocols provided in this guide offer a foundational resource for further investigation into NU2058 and its potential to overcome chemotherapy resistance by modulating the DNA damage response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Therapeutic potential of CDK inhibitor NU2058 in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The kinase inhibitor O6-cyclohexylmethylguanine (NU2058) potentiates the cytotoxicity of cisplatin by mechanisms that are independent of its effect upon CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selleck Chemical LLC NU2058 10mg 161058-83-9 O(6)-Cyclohexylmethylguanine, | Fisher Scientific [fishersci.com]

- 6. medkoo.com [medkoo.com]

- 7. NU 2058 | CDK1 Subfamily (CDK1, CDK2 & CDK3) | Tocris Bioscience [tocris.com]

Investigating the Downstream Effects of NU2058 Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream molecular and cellular effects of NU2058, a potent, competitive, guanine-based inhibitor of cyclin-dependent kinases (CDKs). NU2058 primarily targets CDK1 and CDK2, key regulators of the cell cycle, and has demonstrated anti-cancer activity. This document details the core mechanism of action of NU2058, its impact on cell cycle progression, and its intriguing, CDK2-independent potentiation of certain chemotherapeutic agents. The information is presented through quantitative data summaries, detailed experimental protocols, and visual diagrams of key pathways and workflows to support further research and drug development efforts.

Core Mechanism of Action: Cell Cycle Inhibition

NU2058 competitively inhibits CDK1 and CDK2, with IC50 values of 26 µM and 17 µM, respectively, in isolated enzyme assays. This inhibition of CDK activity is central to its primary downstream effects on cell cycle regulation.

The CDK/pRb/E2F Signaling Pathway

The progression from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the phosphorylation of the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for DNA synthesis. The CDK4/6-Cyclin D and CDK2-Cyclin E complexes sequentially phosphorylate pRb, leading to its hyperphosphorylation and the release of E2F, thereby allowing S-phase entry. By inhibiting CDK2, NU2058 disrupts this cascade, maintaining pRb in its active, hypophosphorylated state and preventing the G1/S transition.

Downstream Effects of NU2058 Treatment

Cell Cycle Arrest

Treatment with NU2058 leads to a G1 phase cell cycle arrest in various cancer cell lines. This is a direct consequence of the inhibition of CDK2 and the subsequent failure to inactivate pRb. In androgen-sensitive (LNCaP) and androgen-insensitive (LNCaP-cdxR) prostate cancer cells, NU2058 treatment results in a significant decrease in the percentage of cells in the S phase.

| Cell Line | Treatment | Duration | % of Cells in S Phase (Relative to Control) |

| LNCaP | NU2058 (15 µM) | 24h | ~75% |

| NU2058 (15 µM) | 48h | ~50% | |

| LNCaP-cdxR | NU2058 (15 µM) | 24h | ~80% |

| NU2058 (15 µM) | 48h | ~60% |

Data extracted from graphical representation in Rigas et al., Oncogene (2008) [referenced in].

Modulation of Cell Cycle Regulatory Proteins

Consistent with its mechanism of action, NU2058 treatment leads to a concentration-dependent increase in the levels of the CDK inhibitor p27 and reduced phosphorylation of pRb in LNCaP and LNCaP-cdxR cells. This leads to a decrease in early gene expression necessary for S-phase entry.

Potentiation of Chemotherapeutic Agents

A significant downstream effect of NU2058 is its ability to potentiate the cytotoxicity of certain DNA-damaging agents, most notably cisplatin (B142131) and melphalan. This effect has been shown to be independent of its CDK2 inhibitory activity.

In head and neck cancer cells (SQ20b), co-treatment with NU2058 and cisplatin resulted in a significant increase in cytotoxicity. This potentiation is attributed to an alteration in cisplatin transport, leading to higher intracellular drug concentrations and more extensive DNA damage.

| Parameter | Fold Increase with NU2058 Co-treatment |

| Total Intracellular Platinum Levels | 1.5-fold |

| Platinum-DNA Adduct Levels | 2.0-fold |

Data from Harrison et al., Biochemical Pharmacology (2009).

The precise mechanism by which NU2058 alters cisplatin transport is not yet fully elucidated, but it is hypothesized to involve the modulation of platinum transporters such as the copper transporter 1 (CTR1) or organic cation transporters (OCTs).

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of NU2058's downstream effects are provided below.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the cell cycle distribution of a cell population following NU2058 treatment using propidium (B1200493) iodide (PI) staining.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Complete cell culture medium

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometry tubes

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of NU2058 or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting:

-

For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and collect the cell suspension.

-

For suspension cells, directly collect the cell suspension.

-

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.

-

Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise. Incubate on ice for at least 30 minutes or store at -20°C.

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Transfer the stained cells to flow cytometry tubes and analyze on a flow cytometer. Collect at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis of pRb Phosphorylation

This protocol describes the detection of total and phosphorylated pRb levels by Western blot to assess the impact of NU2058.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-total pRb, anti-phospho-pRb)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

-

Cell Lysis: After treatment with NU2058, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane and separate on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total pRb and phospho-pRb (specific to CDK phosphorylation sites) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply a chemiluminescent substrate. Image the blot using a digital imager.

-

Analysis: Quantify band intensities using densitometry software. Normalize the phospho-pRb signal to the total pRb signal for each sample.

E2F Luciferase Reporter Assay

This assay measures the transcriptional activity of E2F, which is expected to decrease following NU2058 treatment.

Materials:

-

E2F-responsive firefly luciferase reporter plasmid

-

Control Renilla luciferase plasmid (e.g., pRL-TK)

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfection: Co-transfect cells with the E2F-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the transfected cells with NU2058 or a vehicle control.

-

Cell Lysis: After the desired treatment duration (e.g., 24-48 hours), lyse the cells according to the dual-luciferase assay kit protocol.

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency. Express the results as a percentage of the activity in vehicle-treated control cells.

The Impact of NU2058 on Cell Proliferation and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NU2058, also known as O(6)-Cyclohexylmethylguanine, is a purine-based small molecule inhibitor primarily targeting Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] These kinases are crucial regulators of cell cycle progression, and their aberrant activity is a hallmark of many cancers. This technical guide provides an in-depth analysis of NU2058's effects on cell proliferation and apoptosis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Mechanism of Action: Inhibition of Cell Proliferation

NU2058 exerts its primary anti-proliferative effect by inhibiting the kinase activity of CDK1 and CDK2.[2][3] This inhibition disrupts the normal progression of the cell cycle, leading to cytostatic effects in various cancer cell lines.

Signaling Pathway of NU2058-Induced Cell Cycle Arrest

The canonical pathway initiated by NU2058 involves the inhibition of CDK2, a key enzyme for the G1 to S phase transition. This leads to the accumulation of the hypophosphorylated, active form of the Retinoblastoma protein (pRb). Active pRb sequesters the E2F transcription factor, preventing the expression of genes required for DNA synthesis and cell cycle progression. Furthermore, NU2058 has been shown to increase the expression of the CDK inhibitor p27, which further reinforces the block on CDK2 activity and induces a G1 cell cycle arrest.[1][3]

Quantitative Analysis of Anti-Proliferative Activity

The anti-proliferative effects of NU2058 have been quantified across various cancer cell lines, primarily through IC50 (half-maximal inhibitory concentration in enzymatic assays) and GI50 (half-maximal growth inhibition in cell-based assays) values.

| Parameter | Target/Cell Line | Value (µM) | Reference |

| IC50 | CDK1 (cell-free) | 26 | [2][3] |

| CDK2 (cell-free) | 17 | [2][3] | |

| GI50 | LNCaP (Prostate) | 15 | [3] |

| LNCaP-cdxR (Prostate) | 10-17 | [3] | |

| PC3 (Prostate) | 38 | [3] | |

| CWR22Rv1 (Prostate) | 46 | [3] | |

| MCF7 (Breast) | 27 ± 3 | [2] | |

| MCF7/LCC9 (Breast) | 34 ± 10 | [2] | |

| SQ20b (Head and Neck) | Not specified | [1] |

The Role of NU2058 in Apoptosis

Current research indicates that NU2058's primary role in apoptosis is as a sensitizing agent, enhancing the cytotoxic effects of DNA-damaging agents like cisplatin (B142131) and melphalan.[1] As a standalone agent, the direct induction of apoptosis by NU2058 is not well-documented with quantitative data. The potentiation of cisplatin-induced apoptosis is thought to occur through mechanisms independent of CDK2 inhibition, possibly by altering drug transport and increasing the formation of DNA adducts.[1]

Further investigation is required to fully elucidate the direct apoptotic potential of NU2058 monotherapy. Researchers interested in this aspect could employ the experimental protocols outlined below.

Detailed Experimental Protocols

Cell Proliferation Assays

1. Sulforhodamine B (SRB) Assay for Growth Inhibition (GI50)

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treatment: Treat cells with a range of NU2058 concentrations for 6 days.

-

Fixation: Fix the cells with 10% trichloroacetic acid.

-

Staining: Stain with 0.4% SRB in 1% acetic acid.

-

Measurement: Solubilize the bound dye with 10 mM Tris base solution and measure the absorbance at 510 nm.

-

Analysis: Calculate the GI50 value from the dose-response curve.[2]

2. Clonogenic Assay for Cytotoxicity

-

Cell Seeding: Seed cells in 6-well plates and allow them to attach.

-

Treatment: Treat cells with NU2058 (e.g., 100 µM for 4 hours) with or without a cytotoxic agent.[1]

-

Replating: After treatment, trypsinize the cells and replate them at various densities in 100 mm dishes.

-

Incubation: Incubate for approximately 12 days to allow for colony formation.

-

Staining: Fix the colonies with Carnoy's reagent (75% methanol, 25% acetic acid) and stain with 0.4% crystal violet.[1]

-

Analysis: Count the number of colonies to determine the surviving fraction.

Cell Cycle Analysis

Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry

-

Cell Harvest: Harvest cells after treatment with NU2058.

-

Fixation: Fix the cells in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

-

Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G1, S, and G2/M phases can be quantified.

Apoptosis Assays (for investigating standalone or synergistic effects)

Annexin V/PI Staining for Apoptosis Detection

-

Cell Harvest: Harvest both adherent and floating cells after treatment.

-

Washing: Wash cells with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot for Apoptosis Markers (e.g., PARP Cleavage)

-